N-(2-methyl-4-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
N-(2-methyl-4-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of nitro groups and an amine group attached to a benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methyl-4-nitroaniline to introduce the nitro groups. This is followed by a cyclization reaction to form the benzoxadiazole ring. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro groups and amine group can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- N-(4-nitrophenyl)-2,1,3-benzoxadiazol-5-amine
- N-(2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Uniqueness
This compound is unique due to the presence of both nitro groups and an amine group on the benzoxadiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to other similar compounds. The specific arrangement of these groups also influences the compound’s photophysical properties, making it particularly useful in fluorescence-based applications.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O5/c1-7-6-8(17(19)20)2-3-9(7)14-11-5-4-10-12(16-23-15-10)13(11)18(21)22/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJKUSRIRXSYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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